Propanoic acid, 3-ethoxy-3-imino-, ethyl ester
Overview
Description
Propanoic acid, 3-ethoxy-3-imino-, ethyl ester is a useful research compound. Its molecular formula is C7H13NO3 and its molecular weight is 159.18 g/mol. The purity is usually 95%.
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Properties
IUPAC Name |
ethyl 3-ethoxy-3-iminopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-3-10-6(8)5-7(9)11-4-2/h8H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKAONRTRWRIJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046995 | |
Record name | Propanoic acid, 3-ethoxy-3-imino-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27317-59-5 | |
Record name | Propanoic acid, 3-ethoxy-3-imino-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27317-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-ethoxy-3-iminopropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027317595 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 3-ethoxy-3-imino-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanoic acid, 3-ethoxy-3-imino-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-ethoxy-3-iminopropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.986 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 3-ETHOXY-3-IMINOPROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZO52Q3D3I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Q1: What are some known reactions of Ethyl 3-ethoxy-3-iminopropionate with other chemical compounds?
A1: Ethyl 3-ethoxy-3-iminopropionate serves as a versatile building block in organic synthesis.
- Reaction with Hydroxylamine: It reacts with hydroxylamine to form a novel isoxazole derivative []. This reaction highlights the compound's ability to undergo cyclization reactions, leading to the formation of heterocyclic compounds.
- Reaction with Nitroanilines and Arylhydrazines: The compound can react with nitroanilines to form imidate esters, which can further react with arylhydrazines and undergo cyclization to produce 1-aryl-3-nitroanilino-5-pyrazolones []. This synthesis pathway demonstrates its utility in constructing complex molecular structures with potential biological activities.
Q2: What is known about the solvolysis of Ethyl 3-ethoxy-3-iminopropionate?
A2: While the provided abstracts do not delve into the specifics of Ethyl 3-ethoxy-3-iminopropionate solvolysis, the title of one paper indicates that solvolysis kinetics have been studied []. Solvolysis, a reaction where the solvent acts as a nucleophile, can provide valuable information about the stability and reactivity of a compound. Further investigation into this paper would be needed to elaborate on the specific findings.
Q3: How can I access more detailed information about the crystal structure and spectroscopic data of the isoxazole derivative formed from Ethyl 3-ethoxy-3-iminopropionate?
A3: The abstract mentioning the isoxazole derivative [] suggests that the authors of the paper have characterized its crystal and molecular structure. To access this detailed information, you would need to consult the full text of the paper "ISOXAZOLES, I. THE CRYSTAL AND MOLECULAR STRUCTURE AND SOME REACTIONS OF A NOVEL TYPE CONDENSATION PRODUCT OF ETHYL 3-ETHOXY-3-IMINOPROPIONATE AND HYDROXYLAMINE".
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